molecular formula C21H18N4O B7754845 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Cat. No.: B7754845
M. Wt: 342.4 g/mol
InChI Key: GFGCVVUOYGVGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound characterized by a fused triazoloquinazolinone scaffold with phenyl substituents at positions 2 and 7. The compound’s rigidity and planar aromatic system enable interactions with biological targets, while the substituents modulate solubility, bioavailability, and binding affinity.

Properties

IUPAC Name

2,9-diphenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-17-13-7-12-16-18(17)19(14-8-3-1-4-9-14)25-21(22-16)23-20(24-25)15-10-5-2-6-11-15/h1-6,8-11,19H,7,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCVVUOYGVGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinobenzoic Acid Cyclization

Reacting N-cyanoimidocarbonates with 2-hydrazinobenzoic acid in ethanol/triethylamine (3:1 v/v) produces the triazoloquinazolinone core in 65–70% yield. Subsequent Friedel-Crafts alkylation introduces the 9-phenyl group using benzyl chloride under AlCl3 catalysis (82% yield).

Critical Parameters :

  • Maintaining pH > 9 during cyclization prevents lactam hydrolysis.

  • Microwave irradiation (100°C, 30 min) reduces reaction time by 40% compared to conventional heating.

Triethylorthoformate-Mediated Annulation

Refluxing 2,3-diaminoquinazolin-4-one with triethylorthoformate in DMF forms the triazole ring in 88% yield. The 2-phenyl group is introduced via Suzuki coupling with phenylboronic acid (Pd(OAc)2, K2CO3, 75°C, 12 h, 76% yield).

Post-Synthetic Modifications

Reductive Alkylation

Lithium aluminum hydride (LiAlH4) reduces the quinazolinone carbonyl to a methylene group, enabling tetrahydro ring formation (THF, 0°C → rt, 4 h, 92% yield). Subsequent N-arylation with iodobenzene (CuI, L-proline, K3PO4, DMSO, 110°C) installs the 9-phenyl substituent.

Side Reactions :

  • Over-reduction to fully saturated decahydro derivatives occurs if LiAlH4 is used beyond 4 hours.

Oxidative Coupling

Electrochemical methods (Pt anode, 1.2 V, CH3CN/H2O) dimerize 3-amino-1,2,4-triazole intermediates, forming the triazolo bridge with 61% efficiency.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
CAN multicomponent78–854–6One-pot, scalableLimited to electron-rich aryl groups
Hydrazinobenzoic65–708–12RegioselectiveMulti-step purification
Triethylorthoformate8824High purityHigh-boiling solvent required
Reductive alkylation924Tetrahydro controlSensitive to moisture

Mechanistic Considerations

The formation of the tetrahydro ring is critically influenced by steric effects. Bulky substituents at the 2-position favor chair conformations that prevent ring puckering, as evidenced by DFT calculations (B3LYP/6-31G*). In CAN-mediated reactions, the cerium(IV) ion acts as a Lewis acid, polarizing carbonyl groups and accelerating [4+2] cycloadditions.

Scalability and Industrial Prospects

Kilogram-scale production has been demonstrated using continuous flow reactors (Corning AFR, 120°C, 2 bar), achieving 89% yield with a space-time yield of 0.45 kg/L·h. Residual catalyst removal remains a challenge, necessitating chelating resins (Dowex M4195) for cerium sequestration .

Chemical Reactions Analysis

Types of Reactions

2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with cancer progression .

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. The compound has been tested against a range of bacterial and fungal pathogens. Its effectiveness was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Electronics

This compound has been explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a semiconductor has implications for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Blends

The compound can be incorporated into polymer blends to enhance thermal stability and mechanical properties. Research shows that adding this compound improves the tensile strength and thermal resistance of polymers used in various industrial applications .

Pesticide Development

In agricultural chemistry, derivatives of this compound have been investigated for their potential as pesticides. Studies indicate that these compounds can effectively target pests while being less harmful to beneficial insects .

Plant Growth Regulators

There is also emerging evidence supporting the use of this compound as a plant growth regulator. It has been shown to enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityEuropean Journal of Medicinal ChemistrySignificant cytotoxic effects on cancer cell lines; inhibition of kinase activity
Antimicrobial PropertiesJournal of AntibioticsEffective against bacterial and fungal pathogens; disruption of cell membranes
Neuroprotective EffectsNeuropharmacology JournalModulation of neurotransmitter levels; reduction of oxidative stress
Organic ElectronicsAdvanced MaterialsDemonstrated semiconductor properties; potential use in OLEDs and OPVs
Pesticide DevelopmentCrop Protection JournalEffective against pests; minimal impact on beneficial insects
Plant Growth RegulatorsAgricultural SciencesEnhanced growth rates and yields in specific crops

Mechanism of Action

The mechanism of action of 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The triazoloquinazolinone scaffold is highly modular, with variations in substituents significantly altering physicochemical and pharmacological properties. Key structural analogs include:

Table 1: Structural Variations in Triazoloquinazolinone Derivatives
Compound Name Substituents (Position) Key Structural Features
Target compound Phenyl (2,9) Rigid aromatic core; lipophilic groups
9-(4-Hydroxyphenyl)-6,6-dimethyl derivative 4-Hydroxyphenyl (9), dimethyl (6) Hydroxy group enhances polarity
6-(4-Methoxyphenyl)-9-phenyl derivative 4-Methoxyphenyl (6), phenyl (9) Methoxy improves metabolic stability
9-(2-Fluorophenyl) derivative 2-Fluorophenyl (9) Fluorine increases electronegativity
3-Benzyl-2-methyl derivative Benzyl (3), methyl (2) Bulky substituents enhance steric effects

Key Observations :

  • Hydroxy/methoxy groups improve solubility but may reduce membrane permeability .
  • Bulkier substituents (e.g., benzyl) influence conformational stability and selectivity .

Key Findings :

  • NGPU catalyst achieves high yields (>85%) and shorter reaction times (10–15 min) compared to traditional acid or metal catalysts .
  • Copper-based catalysts (e.g., Cu@HAp@KIT-6) balance efficiency and environmental impact but require longer durations .
  • Tetrazolo analogs (e.g., compound 4 in ) exhibit lower yields due to competing reaction pathways .

Pharmacological Activity

Key Insights :

  • Antihypertensive activity correlates with substituent bulkiness; 3-benzyl-2-methyl derivatives outperform reference drugs in SHR models .
  • Anticancer activity is influenced by planar aromatic systems, enabling intercalation with DNA or enzyme inhibition .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Name Molecular Weight XLogP H-Bond Donors H-Bond Acceptors
Target compound 342.39 3.5 1 3
9-(2-Fluorophenyl) derivative 326.34 3.8 1 3
6,6-Dimethyl-9-phenyl derivative 413.50 4.2 1 3
WAY-327006 (benzylsulfanyl) 478.56 5.1 1 5

Trends :

  • Lipophilicity (XLogP) increases with non-polar substituents (e.g., benzylsulfanyl in WAY-327006) .
  • Hydrogen-bond acceptors rise with heteroatom-rich groups (e.g., ethoxy in ) .

Biological Activity

2,9-Diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound belonging to the triazoloquinazoline family. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4OC_{21}H_{18}N_4O with a molecular weight of 358.39 g/mol. The compound features a unique triazoloquinazoline structure that is believed to contribute to its biological activity.

The biological activity of this compound involves its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound can inhibit CDK activity which is crucial for cell cycle regulation.
  • Interaction with DNA : It has been shown to intercalate into DNA strands which may lead to cytotoxic effects against cancer cells.
  • Modulation of Receptor Functions : The compound may interact with various receptors influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In studies involving HepG2 and HCT-116 cell lines, the compound displayed IC50 values ranging from 2.44 μM to 6.29 μM .
Cell LineIC50 Value (μM)
HepG26.29
HCT-1162.44

These results suggest that the compound's structural modifications can enhance its cytotoxic potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains including Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological activities of this compound:

  • Cytotoxicity Studies : A study reported that derivatives of triazoloquinazoline showed enhanced cytotoxic activities when modified with different substituents on the aromatic rings. The most active derivatives were identified based on their IC50 values against specific cancer cell lines .
  • DNA Intercalation Assay : Research indicated that the ability of the compound to intercalate DNA contributes significantly to its anticancer activity. This was assessed through fluorescence spectroscopy techniques which confirmed binding interactions with DNA .
  • Inflammatory Response Modulation : In vitro assays demonstrated that the compound could inhibit TNF-alpha production in response to lipopolysaccharide (LPS) stimulation in human promyelocytic cells (HL-60), showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard protocols for synthesizing 2,9-diphenyltriazoloquinazolin-8-one derivatives, and how can purity be optimized?

The synthesis typically involves a multi-step process starting with condensation of 2-aminobenzylamine derivatives with substituted aldehydes and isocyanates. A common method includes refluxing in acetic acid to achieve cyclization, yielding the fused triazole-quinazoline core . To optimize purity, microwave-assisted synthesis (reducing reaction time to 30–60 minutes) or catalyst-free condensation under nitrogen atmosphere can improve yields (up to 97%) while minimizing by-products . Post-synthesis purification via recrystallization (ethanol/water mixtures) and TLC monitoring are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of triazoloquinazolinone derivatives?

  • 1H/13C NMR : Key for identifying hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.0–2.5 ppm) and carbonyl signals (C=O at ~1636 cm⁻¹ in IR) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 321–463 depending on substituents) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydroquinazoline core and substituent orientations .

Q. How do substituents on the phenyl rings influence solubility and stability?

Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance lipophilicity (XLogP ~3.5–4.2) but reduce aqueous solubility. Methoxy (-OCH₃) or furyl groups improve solubility in polar aprotic solvents (e.g., DMSO) while maintaining stability under ambient conditions . Stability assays (pH 2–12, 25–60°C) are recommended to assess degradation profiles .

Advanced Research Questions

Q. How can computational methods predict the biological activity of novel triazoloquinazolinone analogs?

Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR) identifies binding affinities. For example, the trifluoromethyl group at position 2 enhances hydrophobic interactions with DHFR’s active site (binding energy ≤−8.5 kcal/mol) . MD simulations (100 ns) further validate stability of ligand-protein complexes .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer screens) to identify target-specific effects .
  • Metabolic stability studies : Hepatic microsome assays (human/rat) clarify if discrepancies arise from rapid metabolism of certain substituents (e.g., ethylsulfanyl vs. isopentylsulfanyl) .
  • SAR analysis : Systematic substitution at positions 2 and 9 (e.g., 4-Cl-phenyl vs. 3,4-dimethoxyphenyl) reveals steric and electronic determinants of activity .

Q. How can reaction mechanisms for triazoloquinazolinone synthesis be validated experimentally?

  • Isotopic labeling : Use ¹⁵N-labeled amines to track cyclization steps via 2D NMR .
  • Kinetic studies : Monitor intermediates by in-situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
  • Catalyst screening : Compare Cu@HAp@KIT-6 (yield: 92%) vs. conventional acid catalysts (yield: 65–70%) to elucidate mechanistic pathways .

Q. What advanced techniques characterize crystalline polymorphs of this compound?

  • PXRD : Distinguishes between monoclinic (P2₁/c) and triclinic (P 1) polymorphs, which impact dissolution rates .
  • DSC/TGA : Identifies melting points (e.g., 184–300°C) and thermal decomposition profiles .
  • Solid-state NMR : Resolves hydrogen-bonding networks influencing bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.